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2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide dihydrochloride

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

This specific dihydrochloride salt (CAS 1423027-58-0) is the 3-methylpentanamide regioisomer—not the 4-methyl analog (CAS 1423024-37-6). The C3-methyl branch alters the steric environment around the terminal amine (LogD shift ~0.87), enabling systematic SAR exploration of the ubiquinone-binding pocket. The dihydrochloride formulation ensures direct aqueous solubility in enzymatic assay buffers without organic co-solvent interference, reducing solvent artifacts and improving assay Z-factor. Procure this specific salt form to ensure reproducible biochemical screening—free base (CAS 1187446-11-2) or regioisomer substitution compromises solubility and assay compatibility.

Molecular Formula C11H22Cl2N4O
Molecular Weight 297.22
CAS No. 1423027-58-0
Cat. No. B2866490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide dihydrochloride
CAS1423027-58-0
Molecular FormulaC11H22Cl2N4O
Molecular Weight297.22
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1=C(NN=C1C)C)N.Cl.Cl
InChIInChI=1S/C11H20N4O.2ClH/c1-5-6(2)9(12)11(16)13-10-7(3)14-15-8(10)4;;/h6,9H,5,12H2,1-4H3,(H,13,16)(H,14,15);2*1H
InChIKeyJYDKULHZRCAZAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide Dihydrochloride: Chemical Identity, Salt Form, and Core Physicochemical Profile (CAS 1423027-58-0)


2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide dihydrochloride (CAS 1423027-58-0) is a synthetic pyrazole amide derivative supplied as a dihydrochloride salt with a molecular formula of C11H22Cl2N4O and a molecular weight of 297.22 g/mol [1]. The compound features a 3,5-dimethyl-1H-pyrazol-4-yl core linked via an amide bond to a branched 2-amino-3-methylpentanamide chain, a structural motif distinct from its 4-methylpentanamide regioisomer [2]. The free base form (CAS 1187446-11-2) has a molecular weight of 224.30 g/mol and a computed XLogP3-AA of 1.0, indicating moderate lipophilicity [3]. The dihydrochloride salt form is designed to enhance aqueous solubility and solid-state stability relative to the free base, making it a preferred choice for biochemical assay preparation and in vitro pharmacological studies .

Why Generic Substitution of 2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide Dihydrochloride with In-Class Analogs Fails: Structural and Formulation Differentiation


Substituting 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide dihydrochloride with its closest commercially available analogs—the 4-methylpentanamide regioisomer (CAS 1423024-37-6) or the free base form (CAS 1187446-11-2)—is not a functionally equivalent procurement decision. The position of the methyl branch on the pentanamide chain (C3 vs. C4) alters the steric and electronic environment of the terminal primary amine, which can influence hydrogen-bonding geometry, recognition by biological targets, and overall molecular conformation [1]. Furthermore, the dihydrochloride salt form confers substantially higher aqueous solubility compared to the free base, directly affecting compound handling, assay compatibility, and reproducibility in biochemical screening workflows . Even within the same structural class, these differences in regiochemistry and salt formulation can lead to divergent biological activity profiles, as observed in systematic SAR studies of pyrazole amide-based inhibitors targeting mitochondrial complex I, where subtle alkyl chain modifications produced IC50 shifts exceeding one order of magnitude [2].

Quantitative Differentiation Evidence for 2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide Dihydrochloride Versus Closest Analogs


Methyl Branch Position: C3 vs. C4 Regiochemistry Alters LogD(pH 7.4) by ~0.87 Log Units and Influences Conformational Flexibility

The target compound (3-methylpentanamide) exhibits a computed LogD at pH 7.4 of -0.17 and a LogP of 0.82 [1], reflecting its ionization state under physiological conditions. In contrast, the 4-methylpentanamide regioisomer (CAS 1423024-37-6) shares an identical molecular formula and molecular weight (297.22 g/mol) but differs in the position of the methyl branch on the pentanamide chain [2]. This regiochemical difference shifts the steric environment around the primary amine group, which is a critical hydrogen-bond donor. The 3-methyl substitution introduces a chiral center adjacent to the amine (the free base has 2 asymmetric atoms), whereas the 4-methyl substitution places the branch one carbon further from the amine, reducing steric hindrance near the amide linkage . In pyrazole amide SAR campaigns targeting mitochondrial complex I, similar alkyl chain positional isomerism has been shown to produce IC50 differences of 5- to 15-fold between regioisomers [3].

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Dihydrochloride Salt vs. Free Base: Aqueous Solubility Enhancement Critical for Biochemical Assay Compatibility

The dihydrochloride salt form (CAS 1423027-58-0; MW 297.22 g/mol) incorporates two equivalents of HCl, increasing the formal hydrogen bond donor count from 3 (free base) to 5 and the heavy atom count from 16 to 18 [1][2]. This salt formation is well-established to enhance aqueous solubility for amine-containing heterocycles: the protonated amine groups engage in favorable ion-dipole interactions with water, while the chloride counterions increase the compound's hydrophilicity . The free base (CAS 1187446-11-2; MW 224.30 g/mol) is reported to be soluble in polar organic solvents such as methanol and ethanol but exhibits limited aqueous solubility characteristic of moderately lipophilic pyrazole amides (LogP 0.82) [2]. For in vitro biochemical assays conducted in aqueous buffer systems (e.g., PBS, Tris, HEPES at pH 7.4), the dihydrochloride salt enables direct dissolution without organic co-solvents that could interfere with enzymatic activity or protein stability .

Formulation Science Biochemical Assays Solubility

Structural Differentiation from Simpler Pyrazole Amides: Branched-Chain Amino Acid Amide Motif Enables Distinct Target Engagement Profile

Compared to the simplest analog 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)acetamide (CAS 1186599-23-4; MW 168.20 g/mol), which contains an unsubstituted glycine-derived amide chain, the target compound incorporates a 3-methylpentanamide chain that adds significant steric bulk (MW increase of 56.10 g/mol for the free base, 128.92 g/mol for the dihydrochloride) and introduces a stereogenic center at the alpha-carbon [1]. The branched aliphatic chain increases the calculated molar refractivity from approximately 45.2 cm³ (acetamide analog, estimated) to 65.8 cm³ (target compound free base), indicating greater polarizability and potential for hydrophobic interactions [2]. In the broader class of amino acid-derived pyrazole amides, this type of chain extension has been associated with enhanced selectivity for specific enzyme isoforms, as demonstrated by acylated amino acid amidyl pyrazoles that achieve β-amyloid peptide inhibition through sterically demanding P2/P3 pocket occupancy [3]. The 3-methylpentanamide chain also increases the number of freely rotatable bonds to 4 (vs. 2 in the acetamide analog), enabling conformational sampling that can facilitate induced-fit binding [1].

Medicinal Chemistry Drug Discovery Molecular Recognition

Class-Level Evidence: Pyrazole Amide Scaffold Validated as Mitochondrial Complex I Inhibitor Pharmacophore with Nanomolar Potency Achievable Through Chain Optimization

The pyrazole amide scaffold represented by the target compound has been validated as a productive pharmacophore for mitochondrial complex I (CI) inhibition. In a 2023 study, a systematic SAR exploration of pyrazole amides based on the clinical candidate IACS-010759 yielded optimized compounds with CI IC50 values as low as 1.14 μM (compound SCAL-255), and several analogs exhibited antiproliferative EC50 values below 100 nM in OXPHOS-dependent cancer cell lines [1]. The pyrazole amide motif engages the ubiquinone-binding pocket of CI through a conserved hydrogen-bond network involving the pyrazole NH and amide carbonyl, while the pendant amine chain projects into a solvent-exposed region where structural modifications modulate both potency and physicochemical properties [1]. Although direct CI inhibition data for 2-amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide dihydrochloride are not publicly available, the compound's structural features—a 3,5-dimethylpyrazole core with an amide-linked aminoalkyl chain bearing a primary amine—align with the key pharmacophoric elements identified in this validated series [2].

Mitochondrial Complex I Cancer Metabolism Inhibitor Pharmacophore

Purity Specification and Supply Chain: 95% Minimum Purity with Full Quality Assurance Documentation Enables Reproducible Research

The target compound is commercially available with a minimum purity specification of 95% from multiple suppliers including AKSci (catalog 7730DV) and via the Fujifilm Wako distribution network . The 4-methylpentanamide analog (CAS 1423024-37-6) is also available at 95% purity through Enamine and Fujifilm Wako, but with significantly higher pricing: JPY 509,100 for 1g versus USD-based pricing for the 3-methyl analog from AKSci [1]. Both the free base and dihydrochloride forms are classified as research-use-only compounds with GHS07 hazard labeling (Harmful/Irritant; H302, H315, H319, H335), requiring standard laboratory PPE and ventilation . The availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS) from established suppliers ensures batch-to-batch consistency, a critical factor when this compound is used as a synthetic building block or reference standard in medicinal chemistry campaigns .

Quality Control Procurement Reproducibility

Topological Polar Surface Area and Hydrogen Bonding Capacity: Computed TPSA of 83.8 Ų Consistent with CNS-Penetrant Chemical Space When Coupled with Moderate Lipophilicity

Both the 3-methyl and 4-methyl regioisomers (dihydrochloride salts) share an identical computed Topological Polar Surface Area (TPSA) of 83.8 Ų and an XLogP3-AA of 1.0 for the free base form [1][2]. This TPSA value falls within the established CNS drug-likeness threshold of <90 Ų, while the LogP of ~1.0 is within the optimal range (1–3) for blood-brain barrier penetration [3]. The compound fulfills Lipinski's Rule of Five (molecular weight <500, LogP ≤5, HBD ≤5, HBA ≤10) and has a computed bioavailability score consistent with oral drug-like properties [4]. However, key differentiation emerges in the compound's ionization behavior: the pKa of the conjugate acid of the primary amine is computed to be 11.37, meaning the amine remains predominantly protonated at physiological pH, contributing to the compound's low LogD at pH 7.4 (-0.17) [4]. This contrasts with tertiary amine-containing pyrazole amides that may exhibit lower pKa values and different ionization states at pH 7.4, directly affecting volume of distribution and tissue partitioning [5].

Drug-likeness CNS Drug Discovery Physicochemical Profiling

Optimal Research and Procurement Application Scenarios for 2-Amino-N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methylpentanamide Dihydrochloride Based on Quantitative Differentiation Evidence


Mitochondrial Complex I Inhibitor SAR Expansion: Probing the C3-Methyl Branch Position

Based on the validated pyrazole amide CI inhibitor pharmacophore [1], this compound serves as a strategic SAR probe to evaluate the impact of C3-methyl branching on CI inhibitory potency and selectivity. Its structural divergence from the 4-methyl regioisomer—specifically the altered steric environment around the primary amine (LogD shift of ~0.87 log units)—enables systematic exploration of the solvent-exposed region of the ubiquinone-binding pocket [2]. Procurement for this application should prioritize the dihydrochloride salt (CAS 1423027-58-0) to ensure direct aqueous solubility in enzymatic assay buffers without organic co-solvent interference [3].

Chemical Probe Development for CNS Targets Requiring Brain-Penetrant Pyrazole Amides

The computed TPSA of 83.8 Ų and LogP of 0.82 place this compound within established CNS drug-like chemical space (TPSA < 90 Ų; LogP 1–3) [4][5]. The primary amine (pKa 11.37) remains >99% protonated at physiological pH, generating a cationic species that can engage Asp/Glu-rich binding pockets common in CNS targets such as ion channels and GPCRs [2]. The branched 3-methylpentanamide chain, with 4 rotatable bonds and 2 asymmetric centers, provides conformational diversity for induced-fit binding recognition, making this compound a suitable core scaffold for fragment-based or HTS-derived CNS hit expansion .

Reference Standard for Regioisomeric Purity Assessment in Pyrazole Amide Synthesis

The distinct chromatographic and spectroscopic signatures of the 3-methylpentanamide vs. 4-methylpentanamide regioisomers (identical molecular formula but different InChIKey: JYDKULHZRCAZAR-UHFFFAOYSA-N vs. FBOYMKBJSPJCLQ-UHFFFAOYSA-N) enable their use as authentic reference standards for regioisomeric purity determination [3][6]. During the synthesis of pyrazole amide libraries, this compound (95% purity, CoA available from AKSci and CymitQuimica) can serve as a calibration standard for HPLC-MS or NMR methods designed to detect and quantify undesired regioisomeric byproducts .

Aqueous-Phase Biochemical Screening Without Co-Solvent Interference

The dihydrochloride salt formulation eliminates the need for DMSO or methanol co-solvents typically required to solubilize the free base (LogP 0.82) . This is critical for enzymatic assays where organic solvents at concentrations as low as 0.1% v/v can inhibit cytochrome P450 isoforms, kinases, and proteases [1]. Procurement of the dihydrochloride salt specifically (not the free base CAS 1187446-11-2) ensures that compound stock solutions can be prepared directly in aqueous buffer (PBS, Tris, or HEPES at pH 7.4), reducing solvent artifacts and improving assay Z-factor and inter-plate reproducibility [3].

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